molecular formula C16H21N3O B12210747 N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B12210747
M. Wt: 271.36 g/mol
InChI Key: VEFHJWNWXCOIHC-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that features a benzimidazole ring fused with an ethyl group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The cyclohexanecarboxamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which can impart different physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C16H21N3O/c1-11(17-16(20)12-7-3-2-4-8-12)15-18-13-9-5-6-10-14(13)19-15/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,20)(H,18,19)

InChI Key

VEFHJWNWXCOIHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3CCCCC3

Origin of Product

United States

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